Lipophilicity Differential vs. the 1,1‑Dioxide Analog
The non‑oxidized 3‑butoxy‑1,2‑benzisothiazole is anticipated to exhibit significantly higher lipophilicity than its 1,1‑dioxide counterpart (CAS 90012‑39‑8), which contains a polar sulfone group. Using ACD/Labs Percepta calculated logP as a consistent baseline, 3‑butoxy‑1,2‑benzisothiazole yields a clogP of 3.21, versus 1.68 for 3‑butoxy‑1,2‑benzisothiazole 1,1‑dioxide . This ~1.5 log unit difference corresponds to an approximately 30‑fold increase in predicted octanol–water partition coefficient, directly impacting membrane permeability and assay‑partitioning behavior.
| Evidence Dimension | Calculated octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.21 |
| Comparator Or Baseline | 3‑Butoxy‑1,2‑benzisothiazole 1,1‑dioxide (CAS 90012‑39‑8): clogP = 1.68 |
| Quantified Difference | ΔclogP ≈ 1.53 (~30‑fold increase in partition coefficient) |
| Conditions | ACD/Labs Percepta predicted logP (neutral species) |
Why This Matters
This large logP differential means that simply substituting the 1,1‑dioxide for the target compound in a biological assay will alter compound distribution, potentially leading to false‑negative or false‑positive activity readouts; researchers requiring a lipophilic 1,2‑benzisothiazole scaffold should therefore procure the non‑oxidized 3‑butoxy form.
